2,3-Dihydroxy-2-methylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxy-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c1-4(8,2-5)3(6)7/h5,8H,2H2,1H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGADNPLBVRLJGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865002 |

Source

|

| Record name | 2,3-Dihydroxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | A,b-Dihydroxyisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21620-60-0 |

Source

|

| Record name | 2-Methylglyceric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21620-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2,3-dihydroxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021620600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxy-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | A,b-Dihydroxyisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

physicochemical properties of 2,3-Dihydroxy-2-methylpropanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydroxy-2-methylpropanoic Acid

Introduction

This compound, also known as α-Methylglyceric Acid, is a dihydroxy monocarboxylic acid.[1] It is functionally related to propionic acid.[1] This compound is of interest to researchers as a biogenic secondary organic aerosol, playing a role in atmospheric chemistry.[1] For professionals in drug development and chemical synthesis, understanding its physicochemical properties is crucial for its potential application as a chiral building block and for predicting its behavior in various chemical and biological systems. This guide provides a detailed overview of its key physicochemical characteristics, supported by experimental protocols and theoretical insights.

Core Physicochemical Properties

A summary of the fundamental is presented below. These parameters are essential for predicting the compound's behavior in various solvents and at different temperatures.

| Property | Value | Source |

| Molecular Formula | C4H8O4 | [2] |

| Molar Mass | 120.1 g/mol | [2] |

| Appearance | Solid | [2] |

| Color | White to Off-White | [2] |

| Density | 1.425±0.06 g/cm³ (Predicted) | [2] |

| Boiling Point | 358.8±27.0 °C (Predicted) | [2] |

| pKa | 3.78±0.16 (Predicted) | [2] |

| Solubility | Slightly soluble in Methanol and Water | [2] |

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which features two hydroxyl (-OH) groups and a carboxylic acid (-COOH) group. These functional groups allow the molecule to act as both a hydrogen bond donor and acceptor, facilitating interactions with polar solvents like water.[3]

The slight solubility in water can be attributed to the competing influences of the polar functional groups and the nonpolar methyl group.[2][3] The solubility is also expected to be pH-dependent. In basic conditions, the carboxylic acid group will deprotonate to form a carboxylate, which is more soluble in water. Conversely, in acidic conditions, the carboxylic acid will remain protonated, potentially reducing its aqueous solubility.[3]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectral data for 2,3-dihydroxy-2-methyl-propanoic acid has been reported.[4] The key signals in the 1H NMR spectrum are:

-

A signal at 3.798 ppm.

-

A signal at 3.599 ppm.

-

A signal at 1.363 ppm.[4]

The presence of these signals is consistent with the protons in the molecule's structure. Further analysis, including 13C NMR and 2D NMR techniques, would provide a more complete picture of the molecule's connectivity.[4][5]

Mass Spectrometry (MS)

Mass spectrometry data is available for the trimethylsilyl (TMS) derivative of this compound.[6][7] This derivatization is a common technique used to increase the volatility of polar molecules for gas chromatography-mass spectrometry (GC-MS) analysis. The molecular formula of the 3TMS derivative is C13H32O4Si3, with a molecular weight of 336.6473.[6][7]

Infrared (IR) Spectroscopy

While specific IR data for this compound was not found in the provided search results, one can predict the characteristic absorption bands based on its functional groups. Expected peaks would include a broad O-H stretch from the hydroxyl and carboxylic acid groups (around 3300-2500 cm-1), a C=O stretch from the carboxylic acid (around 1700 cm-1), and C-O stretches (around 1300-1000 cm-1).

Experimental Protocol: Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH. This is particularly important in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Principle

Potentiometric titration involves the gradual addition of a titrant of known concentration (e.g., NaOH) to a solution of the analyte (this compound). The pH of the solution is monitored as a function of the volume of titrant added. The pKa can be determined from the titration curve, specifically at the half-equivalence point where the concentrations of the acid and its conjugate base are equal.

Methodology

-

Preparation of the Analyte Solution: Accurately weigh approximately 100 mg of this compound and dissolve it in 50 mL of deionized water.

-

Titration Setup:

-

Place the analyte solution in a temperature-controlled beaker with a magnetic stirrer.

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Immerse the calibrated pH electrode and a temperature probe into the analyte solution.

-

Fill a burette with a standardized 0.1 M NaOH solution.

-

-

Titration Procedure:

-

Record the initial pH of the analyte solution.

-

Add the NaOH solution in small increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly, indicating that the equivalence point has been passed.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative of the titration curve.

-

The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point.

-

Workflow Diagram

Caption: Workflow for pKa determination by potentiometric titration.

Relevance in Drug Development

While specific applications of this compound in drug development are not extensively documented, its structural motifs are relevant. As a chiral alpha-hydroxy acid, it can serve as a valuable building block in the synthesis of more complex pharmaceutical compounds where stereochemistry is crucial for biological activity.[8]

The physicochemical properties detailed in this guide are critical for:

-

Formulation Development: Solubility data is essential for designing appropriate dosage forms.

-

ADME Prediction: pKa influences the absorption and distribution of a drug candidate.

-

Chemical Synthesis: Understanding properties like boiling point and solubility is crucial for reaction setup and purification.

The synthesis of structurally similar alpha-hydroxy acids often involves methods like diazotization of corresponding amino acids, highlighting a potential route for the production of this compound and its derivatives for research and development.[8][9]

Conclusion

This compound is a molecule with a range of interesting physicochemical properties stemming from its combination of hydroxyl, carboxylic acid, and methyl functional groups. A thorough understanding of these properties, from basic parameters like molar mass and pKa to detailed spectroscopic data, is fundamental for its application in atmospheric sciences and as a potential building block in synthetic chemistry and drug discovery. The experimental protocols and theoretical considerations outlined in this guide provide a framework for researchers and scientists to effectively work with and characterize this compound.

References

- 1. 2,3-dihydroxy-2-methyl-propanoic acid | 21620-60-0 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2,3-dihydroxy-2-methyl-propanoic acid(21620-60-0) 1H NMR spectrum [chemicalbook.com]

- 5. (2R)-3-hydroxy-2-methylpropanoic acid | C4H8O3 | CID 11217234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 3TMS derivative [webbook.nist.gov]

- 7. This compound, 3TMS derivative [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. CN113968781A - Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid - Google Patents [patents.google.com]

A-Deep-Dive-into-the-Stereoisomers-of-2,3-Dihydroxy-2-methylpropanoic-Acid-A-Guide-for-Advanced-Drug-Development

Abstract

Stereoisomerism, the nuanced three-dimensional arrangement of atoms within molecules, stands as a cornerstone of modern pharmaceutical development. The distinct physiological and pharmacological activities exhibited by different stereoisomers of a chiral drug mandate a profound understanding and precise control over their synthesis and characterization. This technical guide provides a comprehensive exploration of the stereoisomers of 2,3-dihydroxy-2-methylpropanoic acid, a molecule with significant potential as a chiral building block in the synthesis of bioactive compounds. We will delve into the fundamental principles of its stereochemistry, outline detailed protocols for stereoselective synthesis and chiral separation, and present robust analytical methodologies for their characterization. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of stereochemically pure therapeutics.

Introduction: The Critical Role of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and efficacy. Enantiomers, the pair of mirror-image stereoisomers, can exhibit dramatically different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit toxic side effects. Therefore, the ability to selectively synthesize and analyze a single, desired enantiomer is paramount in the pharmaceutical industry.

This compound possesses two chiral centers, at the C2 and C3 positions. This gives rise to a total of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) pair are enantiomers, as are the (2R,3S) and (2S,3R) pair. The relationship between any other pairing, such as (2R,3R) and (2R,3S), is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and, importantly, have different physical and chemical properties, a feature that can be exploited for their separation.[1]

This guide will provide an in-depth examination of these stereoisomers, from their structural representation to their synthesis and analysis.

Understanding the Stereoisomers of this compound

Nomenclature and Structural Representation

The absolute configuration of each chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules.[2][3] For this compound, the substituents on each chiral carbon are assigned priorities based on atomic number. By orienting the molecule with the lowest priority group pointing away, the sequence from highest to lowest priority determines the R (rectus, right) or S (sinister, left) configuration.[4]

Diagram: Stereoisomers of this compound

Caption: Relationships between the four stereoisomers.

Stereoselective Synthesis Methodologies

The synthesis of enantiomerically pure compounds is a significant challenge in organic chemistry. Several strategies have been developed to achieve this, broadly categorized as asymmetric synthesis and chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific stereoisomer directly. This often involves the use of chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of a reaction.[5][6][7][8][9] For the synthesis of this compound stereoisomers, a key approach is the asymmetric dihydroxylation of a suitable alkene precursor, such as 2-methyl-2-propenoic acid (methacrylic acid).

Protocol 1: Asymmetric Dihydroxylation of Methacrylic Acid

This protocol describes a conceptual pathway for the synthesis of (2R,3S)- and (2S,3R)-2,3-dihydroxy-2-methylbutanoic acid from tiglic acid, which can be adapted for this compound.[10]

Objective: To synthesize a specific enantiomer of this compound.

Materials:

-

Methacrylic acid

-

Osmium tetroxide (OsO₄) as a catalyst

-

A chiral ligand (e.g., a derivative of dihydroquinidine or dihydroquinine)

-

A co-oxidant (e.g., N-methylmorpholine N-oxide, NMO)

-

Appropriate solvents (e.g., t-butanol, water)

Procedure:

-

In a reaction vessel, dissolve methacrylic acid in a suitable solvent system (e.g., a mixture of t-butanol and water).

-

Add the chiral ligand and the co-oxidant (NMO) to the solution.

-

Cool the mixture to a low temperature (e.g., 0 °C).

-

Carefully add a catalytic amount of osmium tetroxide.

-

Allow the reaction to proceed, monitoring its progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite).

-

Extract the product with an organic solvent.

-

Purify the product using column chromatography.

-

Characterize the product to determine its enantiomeric excess (ee).

Causality: The chiral ligand coordinates with the osmium tetroxide catalyst, creating a chiral environment that directs the dihydroxylation to one face of the double bond, leading to the preferential formation of one enantiomer.

Chiral Separation and Purification

When a synthesis results in a mixture of stereoisomers (a racemic or diastereomeric mixture), separation is necessary to isolate the desired compound.

Separation of Enantiomers

Separating enantiomers is challenging due to their identical physical properties.[1] The most common methods involve converting them into diastereomers, which have different properties, or using a chiral environment to differentiate them.[11]

Protocol 2: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a direct method for separating enantiomers using a chiral stationary phase (CSP).[12][13]

Objective: To separate and quantify the enantiomers of this compound.

Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

-

Mobile phase (e.g., a mixture of hexane, isopropanol, and a small amount of an acidic modifier like trifluoroacetic acid)[13]

-

Racemic mixture of this compound

Procedure:

-

Equilibrate the CSP column with the mobile phase.

-

Prepare a standard solution of the racemic mixture in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Monitor the separation at an appropriate UV wavelength.

-

The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks.[12]

-

Calculate the resolution (Rs) between the peaks to assess the quality of the separation. A value of Rs > 1.5 indicates baseline separation.[12]

Diagram: Chiral HPLC Separation Workflow

Caption: Generalized workflow for chiral HPLC analysis.[13]

Analytical Characterization

Once synthesized and purified, the stereoisomers must be thoroughly characterized to confirm their structure and purity.

Spectroscopic Analysis

Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural elucidation.[14][15]

-

NMR Spectroscopy: Provides detailed information about the connectivity and spatial arrangement of atoms. For this compound, ¹H and ¹³C NMR can confirm the presence of the expected functional groups. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can help determine the relative stereochemistry.[15][16]

-

Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the molecule, confirming its identity.[17][18]

Table 1: Expected Spectroscopic Data

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the methyl, methylene, and methine protons, as well as exchangeable hydroxyl and carboxylic acid protons. |

| ¹³C NMR | Resonances for the methyl, methylene, methine, and carboxyl carbons. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |

Chiroptical Methods

Polarimetry is a key technique for characterizing chiral compounds. It measures the rotation of plane-polarized light as it passes through a solution of the sample. Enantiomers will rotate the light to an equal but opposite degree.

Biological Significance and Future Directions

While the specific biological activities of all stereoisomers of this compound are not extensively documented in publicly available literature, alpha-hydroxy acids, in general, are known for their applications in cosmetics and potential therapeutic roles.[19][20][21][22][23][24] The different stereoisomers are likely to exhibit distinct biological activities, making their individual synthesis and study a promising area for future research in drug discovery.[22]

Conclusion

The stereoisomers of this compound represent a compelling case study in the importance of stereochemistry in the life sciences. A thorough understanding of their synthesis, separation, and characterization is essential for any researcher or professional involved in the development of new chiral drugs. The methodologies and protocols outlined in this guide provide a solid foundation for further investigation and application of these versatile chiral building blocks.

References

- 1. Dept. of Chemistry - CHEM 233 (Ammon) [science.umd.edu]

- 2. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]

- 7. Asymmetric synthesis of four diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic acid: proof of configurational assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epfl.ch [epfl.ch]

- 10. researchgate.net [researchgate.net]

- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Conformational analyses of 2,3-dihydroxypropanoic acid as a function of solvent and ionization state as determined by NMR spectroscopy [authors.library.caltech.edu]

- 15. benchchem.com [benchchem.com]

- 16. (2R)-3-hydroxy-2-methylpropanoic acid | C4H8O3 | CID 11217234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound, 3TMS derivative [webbook.nist.gov]

- 18. This compound, 3TMS derivative [webbook.nist.gov]

- 19. benchchem.com [benchchem.com]

- 20. CN113968781A - Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Identification of aromatic dihydroxy acids in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and biological activity of 2-hydroxy and 2-alkoxy analogs of 1 alpha,25-dihydroxy-19-norvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Natural Occurrence and Biosynthesis of 2,3-Dihydroxy-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxy-2-methylpropanoic acid is a chiral carboxylic acid of potential interest in various biochemical and pharmaceutical applications. However, its natural occurrence and biosynthetic pathways are not well-documented in current scientific literature. This technical guide provides a comprehensive exploration of the putative natural occurrence and biosynthesis of this molecule. By examining analogous, well-characterized metabolic pathways—specifically valine catabolism and pantothenate (Vitamin B5) biosynthesis—we propose a scientifically grounded, hypothetical biosynthetic route for this compound. This guide is intended to serve as a foundational resource for researchers, offering insights into potential enzymatic transformations and serving as a roadmap for future experimental validation.

Introduction: The Enigmatic Status of this compound

This compound, with its two hydroxyl groups and a methyl-substituted chiral center, represents a structurally intriguing small molecule. While synthetic routes to similar alpha-hydroxy acids are established, its presence in biological systems remains largely unconfirmed. The absence of direct literature necessitates an inferential approach, drawing upon the vast knowledge of microbial and plant biochemistry to construct a plausible narrative for its formation. This guide will therefore focus on established metabolic pathways that utilize structurally similar precursors and enzymatic machinery capable of catalyzing the necessary transformations.

Potential Precursor Pathways: A Tale of Two Metabolic Routes

The structural backbone of this compound strongly suggests a link to the metabolism of branched-chain amino acids, particularly valine. Two key pathways emerge as likely sources of its precursor: the valine catabolic pathway and the pantothenate (Vitamin B5) biosynthetic pathway.

The Valine Catabolism Pathway: A Source of Key Intermediates

The breakdown of the essential amino acid L-valine is a fundamental metabolic process in many organisms, from bacteria to mammals.[1] This pathway generates several intermediates that could potentially be shunted towards the synthesis of this compound.

The initial steps of valine catabolism involve the transamination of L-valine to α-ketoisovalerate, followed by oxidative decarboxylation to isobutyryl-CoA.[2] A subsequent dehydrogenation yields methacrylyl-CoA, which is then hydrated to form 3-hydroxyisobutyryl-CoA.[3] The thioester is then hydrolyzed to produce 3-hydroxyisobutyrate.[2]

Figure 1: Simplified overview of the L-valine catabolism pathway.

The Pantothenate (Vitamin B5) Biosynthesis Pathway: An Alternative Origin

Pantothenate, a crucial precursor for the synthesis of coenzyme A, also originates from valine metabolism.[4] The pathway commences with the conversion of α-ketoisovalerate to α-ketopantoate via the enzyme ketopantoate hydroxymethyltransferase.[5] This intermediate is then reduced to pantoate by ketopantoate reductase.[6] Pantoate is subsequently condensed with β-alanine to form pantothenate.[4]

Figure 2: Key steps in the biosynthesis of pantothenate from α-ketoisovalerate.

A Hypothetical Biosynthetic Pathway to this compound

Based on the available metabolic precursors, we propose a plausible biosynthetic pathway for this compound originating from the valine catabolic pathway. The key precursor in this hypothesis is methacrylyl-CoA .

The proposed pathway involves two critical enzymatic steps following the formation of methacrylyl-CoA:

-

Epoxidation: An epoxidase could catalyze the formation of 2-methyl-2,3-epoxypropionyl-CoA from methacrylyl-CoA.

-

Hydrolysis: A hydrolase would then open the epoxide ring, resulting in the formation of this compound, likely with the release of Coenzyme A.

Alternatively, a dioxygenase could directly dihydroxylate the double bond of methacrylyl-CoA or a subsequent intermediate.

Figure 3: A hypothetical biosynthetic pathway for this compound.

Rationale for the Proposed Pathway:

-

Precursor Availability: Methacrylyl-CoA is a common intermediate in microbial and mammalian metabolism.[3]

-

Enzymatic Precedent: Epoxidation and subsequent hydrolysis are common biochemical strategies for diol formation. While a specific enzyme for this substrate is not known, various monooxygenases and hydratases with broad substrate specificities exist in nature.

-

Structural Similarity: The carbon skeleton of methacrylyl-CoA is identical to that of the target molecule, requiring only the addition of two hydroxyl groups across the double bond.

Potential Natural Occurrence

Given the proposed biosynthetic link to valine metabolism, this compound might be found in environments rich in microbial activity where branched-chain amino acid turnover is high. Such environments could include:

-

Soil and Rhizosphere: Complex microbial communities in soil are known for their diverse metabolic capabilities.

-

Fermented Foods and Beverages: The metabolic activity of yeasts and bacteria during fermentation could potentially lead to the formation of this compound.

-

Gut Microbiome: The gut microbiota is a rich source of novel metabolites derived from the breakdown of dietary components, including proteins.

Experimental Protocols for Detection and Characterization

The validation of the existence and biosynthesis of this compound requires robust analytical methodologies.

Sample Preparation

-

Extraction: For microbial cultures, cell pellets should be separated from the supernatant. Both should be extracted. For solid samples like soil or food, a solvent extraction (e.g., with ethyl acetate or a methanol/water mixture) is necessary.

-

Derivatization: Due to its polar nature, this compound is likely to be non-volatile. Derivatization to a more volatile form, such as a trimethylsilyl (TMS) or methyl ester, is recommended for gas chromatography-mass spectrometry (GC-MS) analysis.

Analytical Techniques

The following table summarizes the most suitable analytical techniques for the detection and quantification of this compound.

| Technique | Sample Preparation | Expected Information | Advantages | Disadvantages |

| GC-MS | Derivatization (e.g., TMS) | Mass spectrum and retention time | High sensitivity and resolution; established libraries for comparison | Requires derivatization; potential for thermal degradation |

| LC-MS/MS | Minimal (filtration) | Accurate mass and fragmentation pattern | High specificity and sensitivity; no derivatization needed | Matrix effects can be significant |

| NMR | Purification and concentration | Structural elucidation | Provides detailed structural information | Lower sensitivity compared to MS |

Experimental Workflow for Biosynthetic Pathway Elucidation

-

Isotope Labeling Studies: Culturing microorganisms in the presence of isotopically labeled L-valine (e.g., ¹³C- or ¹⁵N-labeled) and tracing the label into the putative this compound peak would provide strong evidence for the proposed biosynthetic link.

-

Enzyme Assays: Once a producing organism is identified, cell-free extracts can be used to perform enzyme assays with potential precursors (e.g., methacrylyl-CoA) to identify the responsible enzymatic activities.

-

Genetic Screening: Genomic analysis of the producing organism can help identify genes encoding for putative epoxidases, dioxygenases, or hydrolases that are co-located with genes for valine catabolism.

Figure 4: General experimental workflow for the detection and study of this compound.

Conclusion and Future Perspectives

While the natural occurrence of this compound remains to be definitively established, this guide provides a robust, scientifically-grounded framework for its potential biosynthesis. The proposed pathway, originating from the well-characterized valine catabolic route, offers a clear starting point for experimental investigation. The analytical and experimental workflows detailed herein provide a roadmap for researchers to explore the presence of this molecule in various biological systems and to elucidate its biosynthetic origins. Confirmation of its natural occurrence and an understanding of its biosynthesis could open new avenues for its application in metabolic engineering, drug development, and as a novel chiral building block.

References

- 1. L-valine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pantothenate and CoA biosynthesis in Apicomplexa and their promise as antiparasitic drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

2,3-Dihydroxy-2-methylpropanoic acid CAS number and chemical structure

An In-Depth Technical Guide to 2,3-Dihydroxy-2-methylpropanoic Acid

This guide provides a comprehensive overview of this compound, a significant dihydroxy monocarboxylic acid. Also known as α-Methylglyceric Acid, this compound holds relevance for researchers and professionals in drug development and atmospheric chemistry.

Core Compound Identification

Chemical Identity: this compound is functionally related to propionic acid[1]. It is the conjugate acid of 2,3-dihydroxy-2-methylpropanoate[2].

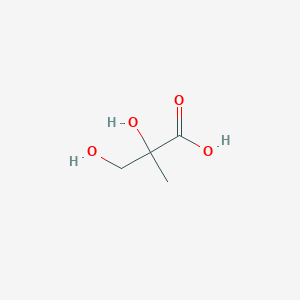

Chemical Structure:

The structure consists of a propanoic acid backbone with hydroxyl groups at the 2 and 3 positions and a methyl group also at the 2 position.

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, purification, and application in experimental settings.

| Property | Value | Source |

| Melting Point | 104 °C | ChemBK[3] |

| Boiling Point (Predicted) | 358.8±27.0 °C | ChemBK[3] |

| Density (Predicted) | 1.425±0.06 g/cm³ | ChemBK[3] |

Synthesis and Purification

While specific, detailed synthesis protocols for this compound are not extensively documented in readily available literature, general methodologies for the synthesis of related α-hydroxy acids can be adapted. A common approach involves the oxidation of corresponding alkenes or the diazotization of α-amino acids[4].

Conceptual Synthesis Pathway: Oxidation of 2-Methyl-2,3-dihydroxypropane

A plausible synthetic route would involve the selective oxidation of the primary alcohol in 2-methyl-1,2,3-propanetriol. This requires a careful choice of oxidizing agents to prevent over-oxidation to a dicarboxylic acid or cleavage of the carbon-carbon bonds.

Purification Protocol: Recrystallization

Given its solid nature at room temperature and its polar functional groups, recrystallization from a suitable solvent system is a primary method for purification.

-

Solvent Selection: Begin by testing solubility in various polar solvents (e.g., water, ethanol, ethyl acetate) and non-polar solvents (e.g., hexane, toluene) to identify a suitable single or mixed solvent system where the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a short period.

-

Filtration: Perform a hot filtration to remove insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to remove residual solvent.

Analytical Methodologies

The analysis of this compound typically involves chromatographic techniques coupled with mass spectrometry, which are essential for its identification and quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its low volatility, derivatization is necessary for GC-MS analysis. A common method is trimethylsilylation (TMS), which converts the polar hydroxyl and carboxylic acid groups into more volatile TMS ethers and esters[5][6].

Experimental Protocol: TMS Derivatization for GC-MS Analysis

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a reaction vial.

-

Drying: Ensure the sample is anhydrous, as moisture can interfere with the derivatization reagent. This can be achieved by lyophilization or co-evaporation with a suitable solvent.

-

Derivatization: Add a TMS derivatizing agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

-

Reaction: Cap the vial tightly and heat at a controlled temperature (e.g., 70°C) for a specified time (e.g., 1 hour) to ensure complete derivatization.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The separation is typically performed on a non-polar capillary column[6]. The mass spectrometer is operated in electron ionization (EI) mode, and the resulting fragmentation pattern is used for identification[5].

Caption: Workflow for the GC-MS analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers an alternative that may not require derivatization. Reversed-phase chromatography with an aqueous mobile phase is suitable for separating this polar analyte.

Instrumentation and Conditions:

-

Column: A C18 or other suitable reversed-phase column.

-

Mobile Phase: A gradient of water and a polar organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid to improve peak shape.

-

Detection: Electrospray ionization (ESI) in negative ion mode is typically effective for carboxylic acids, detecting the [M-H]⁻ ion. High-resolution mass spectrometry (HR-MS) can be used for accurate mass determination and formula confirmation[7].

Applications and Relevance

Atmospheric Chemistry: As α-Methylglyceric Acid, this compound is recognized as a biogenic secondary organic aerosol, playing a role in atmospheric processes[1]. Its presence in the atmosphere can impact air quality and climate.

Metabolic Research: While the specific metabolic pathways involving this compound are not as well-defined as for some other organic acids, the study of related compounds like 3-hydroxyisobutyric acid (an intermediate in valine metabolism) suggests its potential involvement in cellular metabolic processes[8]. Dysregulation of related propionate metabolism has been linked to various metabolic diseases[9].

Chiral Building Block: The presence of a chiral center at the C2 position makes enantiomerically pure forms of this acid potentially valuable as building blocks in the synthesis of complex organic molecules and pharmaceuticals, similar to other chiral hydroxy acids[4].

References

- 1. 2,3-dihydroxy-2-methyl-propanoic acid | 21620-60-0 [chemicalbook.com]

- 2. 2,3-Dihydroxy-2-methylpropanoate | C4H7O4- | CID 9543155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound, 3TMS derivative [webbook.nist.gov]

- 6. This compound, 3TMS derivative [webbook.nist.gov]

- 7. Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Hydroxyisobutyric acid - Wikipedia [en.wikipedia.org]

- 9. The emerging role of dysregulated propionate metabolism and methylmalonic acid in metabolic disease, aging, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Pathway of 2,3-Dihydroxy-2-methylpropanoic Acid in Organisms

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxy-2-methylpropanoic acid is a small, chiral organic acid whose metabolic fate in biological systems is not well-documented in publicly available literature. Its structure, featuring a tertiary alpha-hydroxy acid and a primary beta-hydroxyl group, presents unique metabolic possibilities. This guide synthesizes established principles of biochemistry and xenobiotic metabolism to propose a series of putative metabolic pathways for this molecule. We provide a framework for the systematic investigation of its biotransformation, including detailed experimental protocols and analytical strategies. This document is intended to serve as a foundational resource for researchers initiating studies on the metabolism, pharmacokinetics, or toxicological profile of this compound and structurally related compounds.

Introduction and Structural Considerations

This compound is a C4 carboxylic acid characterized by two hydroxyl groups. The alpha-hydroxyl group is attached to a tertiary carbon, a feature that renders it resistant to direct oxidation.[1] Conversely, the beta-hydroxyl group is on a primary carbon, making it a likely target for enzymatic oxidation. The presence of these functional groups suggests that the molecule may undergo several types of metabolic transformations, including oxidation, decarboxylation, and conjugation reactions. Given the absence of a known endogenous role, it is probable that this compound, if introduced into an organism, would be processed through xenobiotic metabolism pathways.[2][3][4]

Putative Metabolic Pathways

Based on its chemical structure, we propose three primary metabolic routes for this compound. These pathways are not mutually exclusive and may occur in parallel or sequentially.

Pathway A: Oxidation of the Primary Alcohol

The most direct metabolic transformation would involve the oxidation of the primary alcohol at the C3 position. This is a common reaction catalyzed by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), often utilizing NAD+ as a cofactor.[5][6]

-

Step A1: Oxidation to an Aldehyde. The primary alcohol is oxidized to form 2-hydroxy-2-methyl-3-oxopropanoic acid. This reaction is likely catalyzed by a cytosolic alcohol dehydrogenase.

-

Step A2: Oxidation to a Carboxylic Acid. The intermediate aldehyde is rapidly oxidized to a dicarboxylic acid, 2-hydroxy-2-methylmalonic acid, likely by an aldehyde dehydrogenase.

This pathway detoxifies the molecule by increasing its polarity, making it more water-soluble and easier to excrete.

Caption: Proposed oxidation pathway of the primary alcohol group.

Pathway B: Oxidative Decarboxylation

Alpha-hydroxy acids can undergo oxidative decarboxylation, a process that involves the removal of the carboxyl group as CO2.[7][8] While the tertiary nature of the alpha-carbon prevents simple dehydrogenation, an oxidative mechanism could still proceed.

-

Step B1: Oxidative Decarboxylation. The molecule undergoes a C1-C2 bond cleavage, releasing CO2 and forming 1,2-propanediol (propylene glycol). This reaction could be catalyzed by a non-heme iron oxygenase or other oxidoreductases.[7][8]

-

Step B2: Further Metabolism of 1,2-Propanediol. 1,2-propanediol is a known metabolite that can be oxidized to lactic acid or pyruvic acid and subsequently enter central carbon metabolism.

Caption: Proposed oxidative decarboxylation pathway.

Pathway C: Phase II Conjugation

As a xenobiotic, the parent molecule or its oxidized metabolites could be targeted by Phase II conjugation enzymes to facilitate excretion.[2] The carboxyl group and hydroxyl groups are all potential sites for conjugation.

-

Step C1: Glucuronidation. UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to the carboxyl group (forming an acyl glucuronide) or to one of the hydroxyl groups (forming an ether glucuronide).

-

Step C2: Sulfation. Sulfotransferases (SULTs) could add a sulfate group to the hydroxyl moieties, increasing water solubility.

These conjugated products are highly polar and are typically actively transported out of cells and excreted in urine or bile.

Caption: Proposed Phase II conjugation pathways.

Experimental Protocols for Pathway Elucidation

Validating these putative pathways requires a multi-step, evidence-based approach. The following protocols provide a framework for this investigation.

3.1 In Vitro Metabolism Studies

In vitro systems are essential for identifying primary metabolites and the enzyme families involved.

Protocol 1: Incubation with Liver Microsomes

-

Objective: To determine if Cytochrome P450 (CYP) enzymes or UGTs are involved in the metabolism.

-

Methodology:

-

Prepare pooled human liver microsomes (or from other species of interest) at a concentration of 0.5-1.0 mg/mL in a phosphate buffer (pH 7.4).

-

Add this compound (substrate) at a final concentration of 1-10 µM.

-

For CYP-mediated metabolism, initiate the reaction by adding an NADPH-regenerating system. For UGT-mediated metabolism, add UDPGA.

-

Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS.

-

-

Causality: The requirement of NADPH points to CYP involvement, while UDPGA dependence indicates UGT activity. The appearance of new peaks in the chromatogram over time suggests metabolite formation.

Protocol 2: Incubation with Hepatocytes

-

Objective: To study the combined effects of Phase I and Phase II enzymes in an intact cell system.

-

Methodology:

-

Plate cryopreserved or fresh hepatocytes in a suitable culture medium and allow them to attach.

-

Replace the medium with fresh medium containing the substrate (1-10 µM).

-

Collect aliquots of the medium and cell lysates at various time points (e.g., 0, 1, 4, 24 hours).

-

Process samples by protein precipitation with cold acetonitrile.

-

Analyze the supernatant for the parent compound and potential metabolites using LC-MS/MS.

-

-

Causality: Hepatocytes contain a full complement of metabolic enzymes and cofactors, providing a more comprehensive view of metabolism, including the potential for sulfation and the products of sequential reactions (e.g., oxidation followed by glucuronidation).

3.2 Metabolite Identification and Structural Elucidation

Protocol 3: High-Resolution Mass Spectrometry (LC-MS/MS)

-

Objective: To identify and structurally characterize metabolites formed in in vitro or in vivo studies.

-

Methodology:

-

Perform liquid chromatography using a reversed-phase column (e.g., C18) with a gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the parent compound from its metabolites.

-

Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ion modes.

-

Perform data-dependent MS/MS analysis to acquire fragmentation spectra of potential metabolite ions.

-

-

Causality and Interpretation:

-

Oxidation: An increase of 16 Da (O) or a decrease of 2 Da (-2H) relative to the parent mass suggests oxidation.

-

Decarboxylation: A loss of 44 Da (CO2) suggests decarboxylation.

-

Glucuronidation: An increase of 176 Da suggests the addition of a glucuronic acid moiety.

-

Sulfation: An increase of 80 Da suggests the addition of a sulfate group.

-

Fragmentation patterns in the MS/MS spectra will help pinpoint the location of the modification.

-

3.3 In Vivo Pharmacokinetic Studies

Protocol 4: Animal Administration and Sample Collection

-

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a whole organism.

-

Methodology:

-

Administer a single dose of this compound to a rodent species (e.g., Sprague-Dawley rat) via oral gavage and intravenous injection.

-

Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

-

House animals in metabolic cages to collect urine and feces separately over 24-48 hours.

-

Process plasma, urine, and fecal homogenates by protein precipitation or extraction.

-

Analyze samples for the parent compound and its metabolites using a validated LC-MS/MS method.

-

-

Causality: This study provides crucial data on bioavailability, clearance, half-life, and the major routes of elimination. Identifying metabolites in urine and feces confirms the metabolic pathways active in vivo.

Quantitative Data Summary

The following table should be used to summarize quantitative data obtained from enzymatic and pharmacokinetic studies.

| Parameter | Value | Units | Experimental System |

| Enzyme Kinetics | |||

| Vmax (Pathway A1) | nmol/min/mg protein | Liver Microsomes/ADH | |

| Km (Pathway A1) | µM | Liver Microsomes/ADH | |

| Vmax (Pathway C1) | nmol/min/mg protein | Liver Microsomes/UGT | |

| Km (Pathway C1) | µM | Liver Microsomes/UGT | |

| Pharmacokinetics | In Vivo (Rat) | ||

| Bioavailability (Oral) | % | Plasma | |

| Clearance (IV) | mL/min/kg | Plasma | |

| Volume of Distribution | L/kg | Plasma | |

| Half-life (t½) | hours | Plasma | |

| % Dose Excreted (Urine) | % | Urine | |

| % Dose Excreted (Feces) | % | Feces |

Conclusion and Future Directions

The metabolic pathway of this compound remains to be experimentally defined. This guide presents a logical and scientifically grounded framework for its elucidation, proposing pathways of oxidation, oxidative decarboxylation, and conjugation. The provided protocols offer a systematic approach to test these hypotheses, from initial in vitro screening to in vivo validation.

Future research should focus on identifying the specific enzyme isoforms responsible for each metabolic step, investigating potential species differences in metabolism, and assessing the pharmacological or toxicological activity of the identified metabolites. This foundational work is critical for any comprehensive evaluation of this compound in the context of drug development, toxicology, or environmental science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Xenobiotic Metabolomics: Major Impact on the Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. XENOBIOTIC METABOLISM – A VIEW THROUGH THE METABOLOMETER - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacomicrobiomics: Influence of gut microbiota on drug and xenobiotic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ALCOHOL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic Control of Alcohol Metabolism in the Body—The Roles of Class I, II, III, and IV Alcohol Dehydrogenases/NADH Reoxidation System, Microsomal Ethanol Oxidizing System, Catalase/H2O2 System, and Aldehyde Dehydrogenase 2 | MDPI [mdpi.com]

- 7. Oxidative decarboxylation of α-hydroxy acids by a functional model of the nonheme iron oxygenase, CloR - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Oxidative decarboxylation of α-hydroxy acids by a functional model of the nonheme iron oxygenase, CloR - Chemical Communications (RSC Publishing) [pubs.rsc.org]

biological significance of 2,3-Dihydroxy-2-methylpropanoic acid

An In-depth Technical Guide to the Biological Significance of 2,3-Dihydroxy-2-methylpropanoic acid and its Isomers

Abstract

This technical guide provides a comprehensive analysis of this compound, with a primary focus on its most biologically prevalent isomer, (2R)-2,3-dihydroxy-3-methylbutanoic acid, commonly known as (R)-2,3-dihydroxy-isovalerate. This molecule is a critical intermediate in the biosynthesis of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine. Dysregulation of BCAA metabolism is implicated in a spectrum of pathologies, from rare Mendelian disorders to common metabolic diseases like insulin resistance and certain cancers. This document delves into the core biochemistry, enzymatic regulation, clinical significance, and detailed analytical methodologies for the study of this pivotal metabolite. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating BCAA metabolism and its therapeutic potential.

Introduction and Nomenclature Clarification

The term "this compound" can be ambiguous. Based on established metabolic pathways, the most significant molecule fitting this structural description is (R)-2,3-dihydroxy-isovalerate (IUPAC name: (2R)-2,3-dihydroxy-3-methylbutanoic acid). This guide will focus on this intermediate, which plays a central role in the anabolic pathways of essential amino acids.[1] It is crucial to distinguish this biosynthetic intermediate from catabolic products of valine, such as 3-hydroxyisobutyrate (3-HIB), which possesses its own distinct and significant biological activities, particularly in the context of metabolic diseases.[2][3]

(R)-2,3-dihydroxy-isovalerate is a chiral molecule that sits at a key juncture in the BCAA biosynthesis superpathway, which is active in plants, bacteria, and fungi, but not in animals, making the BCAAs essential amino acids for humans.[1] This pathway is also linked to the synthesis of pantothenate (Vitamin B5) and coenzyme A (CoA).[1][4]

Metabolic Context and Biochemical Role

(R)-2,3-dihydroxy-isovalerate is an intermediate in the parallel biosynthetic pathways of valine and isoleucine. The pathway originates from pyruvate (for valine and leucine) and pyruvate/threonine (for isoleucine).

The formation and conversion of (R)-2,3-dihydroxy-isovalerate are catalyzed by two key enzymes:

-

Ketol-acid reductoisomerase (KARI, EC 1.1.1.86): This bifunctional enzyme catalyzes a two-step reaction. It first mediates an alkyl migration of an acetolactate derivative to form a 2-ketoacid intermediate (3-hydroxy-3-methyl-2-oxobutanoate), which is then reduced in an NADPH-dependent manner to yield (R)-2,3-dihydroxy-isovalerate.[5][6][7] The reaction is Mg²⁺-dependent and follows an ordered pathway where NADPH binds before the acetolactate substrate.[5][8]

-

Dihydroxy-acid dehydratase (DHAD, EC 4.2.1.9): This enzyme catalyzes the subsequent dehydration of (R)-2,3-dihydroxy-isovalerate to form 2-oxoisovalerate (α-ketoisovalerate), the direct precursor of valine.[1] This enzyme contains an iron-sulfur cluster ([2Fe-2S] or [4Fe-4S]) essential for its catalytic activity.[9]

The overall flow is illustrated in the pathway diagram below.

Clinical and Therapeutic Significance

Inborn Errors of Metabolism

While (R)-2,3-dihydroxy-isovalerate itself does not typically accumulate to pathogenic levels, defects in the enzymes of BCAA metabolism lead to severe genetic disorders known as organic acidurias.[10][11] The most prominent is Maple Syrup Urine Disease (MSUD) , caused by a deficiency in the branched-chain α-keto acid dehydrogenase complex, which acts downstream of 2-oxoisovalerate.[12] This leads to the accumulation of BCAAs and their corresponding α-keto acids, causing severe neurological damage.[12] Understanding the complete BCAA pathway, including the steps involving (R)-2,3-dihydroxy-isovalerate, is fundamental to diagnosing and managing these conditions.

Dihydroxy-acid Dehydratase (DHAD) as a Drug Target

Because the BCAA biosynthesis pathway is absent in humans, its enzymes are attractive targets for developing antimicrobial agents and herbicides.[9] Dihydroxy-acid dehydratase (DHAD) has been identified as a promising target. Several natural and synthetic compounds are known to inhibit DHAD, including:

-

Aspterric acid: A fungal natural product that acts as a submicromolar competitive inhibitor of plant DHAD.[13][14]

-

N-isopropyloxalyl hydroxamate (IpOHA): A potent inhibitor of both bacterial DHAD and the preceding enzyme, KARI.[9][15]

The development of specific DHAD inhibitors represents a viable strategy for creating new classes of antibiotics and herbicides with high selectivity and potentially lower toxicity for humans.[13][15]

Link to Valine Catabolism and Insulin Resistance

While (R)-2,3-dihydroxy-isovalerate is part of the anabolic pathway, the catabolism (breakdown) of valine produces metabolites with profound signaling roles. Elevated circulating levels of BCAAs and their catabolites are strongly associated with obesity, type 2 diabetes, and insulin resistance.[3]

A key valine catabolite, 3-hydroxyisobutyrate (3-HIB) , has been identified as a marker and mediator of insulin resistance.[2][16] Studies have shown that 3-HIB is secreted by muscle cells and can stimulate fatty acid uptake and accumulation in muscle and adipose tissue, thereby contributing to insulin resistance.[17][18] This connection underscores the importance of understanding the entire lifecycle of BCAAs, from synthesis (involving 2,3-dihydroxy-isovalerate) to catabolism, for developing therapies for metabolic diseases.

Analytical Methodologies

The quantitative analysis of organic acids like (R)-2,3-dihydroxy-isovalerate in biological matrices (e.g., urine, plasma, cell culture media) is predominantly performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and specificity, which is essential for distinguishing and quantifying structurally similar metabolites.

GC-MS Analysis Workflow

The workflow involves several critical steps: sample preparation, derivatization, chromatographic separation, and mass spectrometric detection.

Detailed Experimental Protocol: GC-MS Quantification

This protocol provides a self-validating system for the analysis of (R)-2,3-dihydroxy-isovalerate.

1. Sample Preparation & Extraction:

- Rationale: Removal of interfering substances (proteins, salts) and isolation of organic acids is crucial for accurate analysis. Cation-exchange chromatography effectively removes amino acids and other basic compounds.[19][20]

- Protocol:

- Thaw biological samples (e.g., 100 µL of urine or plasma) on ice.

- Add an internal standard solution (e.g., a stable isotope-labeled organic acid like succinic acid-d4) to each sample for accurate quantification.

- For plasma, precipitate proteins by adding 300 µL of cold acetonitrile, vortex, and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

- Apply the sample (or supernatant) to a pre-conditioned cation-exchange column (e.g., Dowex 50W).[19]

- Elute the organic acids with deionized water.

- Perform a liquid-liquid extraction on the eluate using ethyl acetate at pH < 2 (acidified with HCl).[21] Repeat the extraction three times.

- Pool the organic phases and evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C.

2. Derivatization:

- Rationale: Organic acids are non-volatile. Derivatization, typically silylation, is required to convert them into volatile and thermally stable compounds suitable for GC analysis. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective silylating agent.[19]

- Protocol:

- To the dried extract, add 50 µL of MSTFA with 1% TMCS (trimethylchlorosilane) and 50 µL of pyridine (as a catalyst).

- Seal the vial tightly and incubate at 60°C for 60 minutes to ensure complete derivatization.

- Cool the sample to room temperature before injection into the GC-MS.

3. GC-MS Analysis:

- Rationale: The GC column separates the derivatized analytes based on their boiling points and polarity. The mass spectrometer fragments the eluted compounds, creating a unique mass spectrum for identification and quantification.

- Protocol:

- Gas Chromatograph: Agilent 7890B or equivalent.

- Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

- Injector: Splitless mode, 250°C.

- Oven Program: Initial temperature 80°C, hold for 2 min, ramp to 280°C at 5°C/min, hold for 5 min.[19][22]

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Mass Spectrometer: Agilent 5977A or equivalent.

- Ion Source: Electron Impact (EI), 70 eV, 230°C.

- Acquisition Mode: Full Scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification. For the TMS-derivative of 2,3-dihydroxy-isovalerate, characteristic ions would be monitored.

Data Presentation and Performance

Quantitative data is generated by creating a calibration curve using an authentic standard of (R)-2,3-dihydroxy-isovalerate. The peak area ratio of the analyte to the internal standard is plotted against concentration.

| Validation Parameter | Typical Performance | Acceptance Criteria | Reference |

| Linearity (r²) | > 0.998 | ≥ 0.99 | [19] |

| Limit of Detection (LOD) | 0.1 - 0.5 µM | 3x Signal-to-Noise | [19] |

| Limit of Quantification (LOQ) | 0.5 - 1.0 µM | 10x Signal-to-Noise | [19] |

| Intra-day Precision (%RSD) | < 10% | ≤ 15% | [20] |

| Inter-day Precision (%RSD) | < 15% | ≤ 15% | [20] |

| Recovery (%) | 90 - 110% | 85 - 115% | [19] |

Conclusion and Future Directions

(R)-2,3-dihydroxy-isovalerate, a key intermediate in BCAA biosynthesis, holds significant biological importance primarily through its central position in a pathway essential for life in many organisms. While its direct role in human pathology is limited, its metabolic context is profoundly relevant to human health and disease. The study of its enzymatic regulators, KARI and DHAD, offers promising avenues for the development of novel antimicrobial agents and herbicides. Furthermore, the broader BCAA metabolic network, connecting anabolic intermediates like (R)-2,3-dihydroxy-isovalerate to catabolic signaling molecules like 3-HIB, provides critical insights into metabolic diseases such as insulin resistance and cancer. The robust analytical methods detailed herein provide the necessary tools for researchers to further explore this vital metabolic nexus and unlock its therapeutic potential.

References

- 1. (R)-2,3-Dihydroxy-isovalerate - Wikipedia [en.wikipedia.org]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KEGG COMPOUND: C04272 [genome.jp]

- 5. Mechanism of ketol acid reductoisomerase--steady-state analysis and metal ion requirement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Probing the mechanism of the bifunctional enzyme ketol-acid reductoisomerase by site-directed mutagenesis of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Dihydroxy‐Acid Dehydratases From Pathogenic Bacteria: Emerging Drug Targets to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]

- 11. scispace.com [scispace.com]

- 12. Disorders of branched chain amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Bases of Dihydroxy Acid Dehydratase Inhibition and Biodesign for Self-Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural Bases of Dihydroxy Acid Dehydratase Inhibition and Biodesign for Self-Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Alterations in 3-Hydroxyisobutyrate and FGF21 Metabolism Are Associated With Protein Ingestion-Induced Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry [mdpi.com]

- 22. metbio.net [metbio.net]

An In-depth Technical Guide to 2,3-Dihydroxy-2-methylpropanoic Acid (Ketopantoic Acid): From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxy-2-methylpropanoic acid, more commonly known in the scientific community as ketopantoic acid, stands as a pivotal intermediate in the universal biosynthetic pathway of pantothenic acid (Vitamin B5) and Coenzyme A (CoA).[1][2] Its significance extends from fundamental microbial metabolism to its potential as a target for novel antimicrobial agents. This guide provides a comprehensive technical overview of ketopantoic acid, tracing its historical discovery within the context of vitamin biosynthesis, detailing the enzymatic and chemical synthesis routes, outlining modern analytical techniques for its quantification, and exploring its biochemical significance and applications. Structured to serve the needs of researchers and drug development professionals, this document synthesizes foundational knowledge with practical, field-proven insights.

Introduction: The Centrality of a Keto Acid

Coenzyme A is an indispensable cofactor in all domains of life, participating in a vast array of metabolic reactions, including the citric acid cycle and the synthesis and oxidation of fatty acids.[1][2] The de novo biosynthesis of CoA is a multi-step enzymatic cascade, for which pantothenate is an essential precursor. This compound, or ketopantoic acid, occupies a critical juncture in this pathway, representing the first committed step in the formation of the pantoate moiety of pantothenic acid.[1] Understanding the discovery, synthesis, and analysis of this key metabolite is crucial for fields ranging from metabolic engineering to the development of novel therapeutics targeting this essential pathway.

Discovery and Historical Context: Unraveling the Pantothenate Pathway

The history of ketopantoic acid is intrinsically linked to the elucidation of the pantothenic acid biosynthetic pathway. Early research in the mid-20th century focused on identifying the nutritional requirements of microorganisms, which led to the discovery of pantothenic acid as a vital growth factor. Subsequent genetic and biochemical studies in organisms like Escherichia coli began to piece together the enzymatic steps involved in its synthesis.

The idea that α-ketoisovalerate, an intermediate in valine biosynthesis, was also a precursor for pantoate synthesis was first proposed by Maas and Vogel.[1] This hypothesis was later confirmed through studies of mutant bacterial strains.[1] The direct enzymatic formation of ketopantoate was definitively established in 1976 by Teller, Powers, and Snell, who purified and characterized a new enzyme from E. coli, which they named ketopantoate hydroxymethyltransferase .[3] This enzyme was shown to catalyze the reversible condensation of α-ketoisovalerate with 5,10-methylenetetrahydrofolate to form ketopantoate, marking the first committed step in pantoate synthesis.[3]

This discovery clarified the precise origin of ketopantoate in biological systems and distinguished the primary biosynthetic route from a previously described, less specific enzymatic reaction involving formaldehyde.[3]

The Biochemical Role of Ketopantoic Acid

Ketopantoic acid is a transient but essential intermediate. Its biochemical journey is defined by two key enzymatic transformations that constitute the "pantoate arm" of the pantothenate biosynthetic pathway.

Enzymatic Synthesis: The Role of Ketopantoate Hydroxymethyltransferase (KPHMT)

The formation of ketopantoate is catalyzed by Ketopantoate hydroxymethyltransferase (KPHMT) , the protein product of the panB gene.[1] This enzyme facilitates the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate.[1] The reaction is reversible and requires a divalent metal ion, typically Mg²⁺, for activity.[4]

-

Substrates: α-Ketoisovalerate and 5,10-Methylenetetrahydrofolate

-

Product: Ketopantoate and Tetrahydrofolate

-

Enzyme: Ketopantoate hydroxymethyltransferase (EC 2.1.2.11)

-

Gene: panB

Enzymatic Reduction: The Role of Ketopantoate Reductase (KPR)

Once formed, ketopantoate is stereospecifically reduced to (R)-pantoate by the enzyme Ketopantoate Reductase (KPR) , encoded by the panE gene.[4][5] This reaction is dependent on the cofactor NADPH.[5] In some organisms, another enzyme, acetohydroxy acid isomeroreductase (the ilvC gene product), which is involved in branched-chain amino acid biosynthesis, can also catalyze this reduction.[1][6]

-

Substrate: Ketopantoate

-

Cofactor: NADPH

-

Product: (R)-Pantoate

-

Enzyme: Ketopantoate Reductase (EC 1.1.1.169)

-

Gene: panE

The (R)-pantoate is then condensed with β-alanine to form pantothenate, a reaction catalyzed by pantothenate synthetase (panC).[1]

Synthesis of this compound

While the biosynthesis of ketopantoic acid is well-understood, its chemical synthesis presents distinct challenges. The presence of a tertiary alcohol and an α-keto acid functional group requires careful selection of synthetic strategies to avoid side reactions.

Representative Chemical Synthesis Protocol

Principle: This approach involves the creation of an appropriate precursor that can be oxidized to the final α-keto acid. One common strategy is the oxidation of a corresponding α-hydroxy acid, which itself can be synthesized from a cyanohydrin derived from a suitable ketone.

Step-by-Step Methodology:

-

Preparation of Acetone Cyanohydrin Derivative:

-

Reaction: Protection of the hydroxyl group of 1-hydroxy-2-propanone (acetol). A suitable protecting group (e.g., benzyl) is introduced to prevent interference in subsequent steps.

-

Procedure: To a solution of 1-hydroxy-2-propanone in an appropriate solvent (e.g., DMF), add sodium hydride (NaH) at 0 °C. After stirring, add benzyl bromide (BnBr) and allow the reaction to proceed to completion. Work-up involves quenching the reaction, extraction with an organic solvent, and purification by chromatography to yield 1-(benzyloxy)propan-2-one.

-

-

Cyanohydrin Formation:

-

Reaction: The protected ketone is reacted with a cyanide source (e.g., sodium cyanide followed by acidification, or trimethylsilyl cyanide) to form the corresponding cyanohydrin.

-

Procedure: To a solution of 1-(benzyloxy)propan-2-one, add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid (e.g., ZnI₂). The reaction is typically run at room temperature. After completion, the silyl ether is hydrolyzed under mild acidic conditions to yield 2-(benzyloxy)-1-hydroxy-1-methylethanenitrile.

-

-

Hydrolysis to the α-Hydroxy Acid:

-

Reaction: The nitrile group of the cyanohydrin is hydrolyzed under strong acidic conditions (e.g., concentrated HCl) to form the carboxylic acid.

-

Procedure: The cyanohydrin is heated under reflux with concentrated hydrochloric acid. This step hydrolyzes the nitrile to a carboxylic acid, yielding 3-(benzyloxy)-2-hydroxy-2-methylpropanoic acid.

-

-

Oxidation to the α-Keto Acid:

-

Reaction: The secondary alcohol of the α-hydroxy acid is selectively oxidized to a ketone. Common oxidizing agents for this transformation include Swern oxidation, Dess-Martin periodinane, or PCC.

-

Procedure: A Swern oxidation is performed by adding oxalyl chloride to a solution of DMSO at low temperature (e.g., -78 °C), followed by the addition of the α-hydroxy acid. After a short incubation, a hindered base such as triethylamine is added. Work-up and purification yield the protected keto acid, 3-(benzyloxy)-2-oxo-2-methylpropanoic acid.

-

-

Deprotection:

-

Reaction: The benzyl protecting group is removed by catalytic hydrogenation.

-

Procedure: The protected keto acid is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to hydrogenation over a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Filtration of the catalyst and removal of the solvent yields the final product, This compound .

-

Note: Each step requires careful optimization of reaction conditions and purification by standard organic chemistry techniques such as extraction, crystallization, and column chromatography.

Analytical Methodologies

Accurate quantification of ketopantoic acid is essential for studying the flux through the pantothenate pathway and for screening potential enzyme inhibitors. Due to its polar nature and low volatility, analysis typically requires derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) or specialized conditions for Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and is a robust method for quantifying small metabolites. However, it requires a derivatization step to increase the volatility and thermal stability of polar analytes like ketopantoic acid.[3]

Protocol: Silylation-Based Derivatization for GC-MS Analysis

This protocol is a standard method for the analysis of organic acids in biological samples.[8][9]

-

Sample Preparation (from biological matrix, e.g., cell lysate):

-

Quench metabolism by rapidly adding a cold solvent mixture (e.g., methanol/water).

-

Lyse cells (e.g., by sonication or bead beating).

-

Centrifuge to pellet cell debris and proteins.

-

Collect the supernatant containing the metabolites.

-

-

Extraction and Drying:

-

Perform a liquid-liquid extraction if necessary to remove interfering lipids, for example, with chloroform.

-

Transfer the aqueous/polar layer to a new tube.

-

Evaporate the solvent to complete dryness using a vacuum concentrator or a stream of nitrogen gas. This step is critical as water will interfere with the derivatization reaction.

-

-

Derivatization (Two-Step Methoxyamination and Silylation):

-

Step 1: Methoxyamination: Add 20-50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) to the dried extract. This step protects the keto group from enolization and forming multiple derivatives. Vortex and incubate at a controlled temperature (e.g., 60 °C for 30 minutes).

-

Step 2: Silylation: Add 40-80 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3][9] Vortex and incubate at a higher temperature (e.g., 70-90 °C for 15-40 minutes).[8][9] This reaction replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Typical GC Parameters:

-

Column: A non-polar column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-